molecular formula C13H10Cl2N2O B3042923 N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide CAS No. 680217-43-0

N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide

Cat. No.: B3042923
CAS No.: 680217-43-0
M. Wt: 281.13 g/mol
InChI Key: MXNLCYXASKTZBP-UHFFFAOYSA-N
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Description

N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide is a chloro-substituted aromatic amide derivative featuring a pyridine core (isonicotinamide) with a 2-chloro substituent and an N4-linked 4-chloro-2-methylphenyl group.

Properties

IUPAC Name

2-chloro-N-(4-chloro-2-methylphenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c1-8-6-10(14)2-3-11(8)17-13(18)9-4-5-16-12(15)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNLCYXASKTZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide typically involves the reaction of 4-chloro-2-methylphenylamine with 2-chloroisonicotinoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides or thioamides.

    Oxidation: Products include N-oxides.

    Reduction: Products include amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide may have potential as an anticancer agent. It has been investigated for its ability to inhibit cellular proliferation in various cancer cell lines. The compound's mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell growth and survival. For instance, studies have shown that it can target pathways involved in DNA replication and repair, leading to apoptosis in malignant cells .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Agricultural Applications

Plant Defense Mechanisms
this compound has been explored for its role in enhancing plant defense mechanisms against pathogens. Similar compounds have shown efficacy in inducing systemic acquired resistance (SAR) in plants, which could be beneficial for crop protection against various fungal and bacterial diseases .

Pesticidal Properties
The compound is also being investigated for its potential use as a pesticide. Its structural similarity to known agrochemicals suggests that it may interact with specific biological targets in pests, leading to effective pest control strategies without harming beneficial organisms .

Chemical Synthesis and Research

Building Block for Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the development of novel compounds with tailored biological activities .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInhibition of cell proliferation in breast cancer cell lines
Antimicrobial EfficacyEffective against multiple bacterial strains; potential for new antibiotics
Plant ResistanceInduces SAR; enhances resistance to fungal pathogens

Mechanism of Action

The mechanism of action of N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlordimeform (Methanimidamide, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-)

Structural Similarities and Differences :

  • Core Structure : Chlordimeform (CAS 6164-98-3) is an amidine derivative with a methanimidamide backbone, whereas the target compound is an isonicotinamide (pyridine-based amide). Both share the 4-chloro-2-methylphenyl substituent but differ in the central functional group (amidine vs. amide) and additional substituents (dimethyl groups in Chlordimeform vs. 2-chloro on pyridine in the target compound) .
  • Toxicity: Chlordimeform is banned globally due to carcinogenicity in animal studies and suspected bladder carcinogenicity in humans via its metabolites. Its high dermal and pulmonary absorption underscores significant safety risks . In contrast, the amide group in the target compound may reduce metabolic activation to toxic intermediates, though chlorine substituents necessitate caution.
  • Applications: Chlordimeform was historically used as an acaricide and insecticide before its prohibition.
Table 1: Key Comparison of N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide and Chlordimeform
Property This compound Chlordimeform (CAS 6164-98-3)
Core Structure Isonicotinamide (pyridine amide) Methanimidamide (amidine)
Aromatic Substituents 2-chloro (pyridine), 4-chloro-2-methylphenyl (N4) 4-chloro-2-methylphenyl (N'), N,N-dimethyl
Toxicity Not explicitly reported; structural alerts for chlorine Carcinogenic (banned in >50 countries)
Applications Potential agrochemical/pharmaceutical candidate Former acaricide/insecticide (banned)
Metabolism Likely amide hydrolysis; possible dechlorination Amidino metabolism to carcinogenic metabolites
Regulatory Status Not regulated (assumed under development) Prohibited due to health/environmental risks

Sources:

Other Structurally Related Amides and Aromatic Chloro Compounds

  • 3-Chloro-N-phenyl-phthalimide : A phthalimide derivative with a chloro substituent, used in polyimide synthesis. While structurally distinct (phthalimide vs. pyridine amide), its chloro-aromatic motif highlights the role of halogens in enhancing thermal stability and polymer applicability .
  • Propanamide Derivatives: lists propanamide derivatives (e.g., 2-amino-3-phenylpropanamide) with herbicidal activity. The target compound’s amide group may confer similar bioactivity, though substituent positioning (e.g., chloro vs. methyl) could modulate potency and selectivity .

Biological Activity

N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, toxicity profiles, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound this compound belongs to the class of isonicotinamides, characterized by the presence of a chlorinated aromatic ring and a pyridine-like structure. The presence of chlorine substituents is significant as they can influence the compound's reactivity and biological interactions.

This compound exhibits various biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .
  • Modulation of Cell Cycle : Research indicates that this compound can affect microtubule dynamics, thereby influencing cell cycle progression and potentially inducing apoptosis in neoplastic cells. This is particularly relevant for cancer therapy .

Toxicity Profiles

The toxicity of this compound has been assessed in various studies:

  • Acute Toxicity : In vivo studies have demonstrated that the compound exhibits low acute toxicity. For example, no significant mortality was observed in animal models at high doses (up to 2200 mg/kg) .
  • Genotoxicity : While some studies suggest potential mutagenic effects due to structural alerts identified through QSAR analysis, other assessments have shown negative results in standard mutagenicity tests .

Case Studies

  • Cancer Cell Lines : In a study involving various cancer cell lines, this compound was found to induce apoptosis selectively in malignant cells while sparing normal cells. This selectivity suggests potential for therapeutic use in oncology .
  • Inflammation Models : In animal models of inflammation, the compound demonstrated significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent .

Research Findings Summary Table

Study FocusFindingsReference
Enzyme InhibitionInhibits COX enzymes; potential anti-inflammatory effects
Cell Cycle ModulationInduces apoptosis in cancer cell lines; affects microtubule dynamics
Acute ToxicityLow toxicity observed; no mortality at high doses
GenotoxicityMixed results; some assays show mutagenic potential while others do not
Anti-inflammatory EffectsSignificant reduction in inflammatory markers in vivo

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions between 2-chloroisonicotinic acid derivatives and 4-chloro-2-methylaniline precursors. Purification often involves recrystallization using solvents like ethanol or acetonitrile. Characterization requires 1H/13C^1H/^{13}C NMR to confirm regioselectivity and LC-MS to verify molecular weight. Impurity profiling via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity >98% .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected on a diffractometer (e.g., Bruker D8 QUEST). Structure refinement uses SHELXL , with hydrogen bonding networks validated via Mercury software. CIF validation tools (e.g., checkCIF) identify systematic errors, such as missed symmetry or thermal displacement outliers .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Toxicity screening (e.g., in vitro cytotoxicity assays like MTT) informs risk assessment. Waste disposal follows EPA guidelines for halogenated aromatics. Safety data from analogs (e.g., 4-chloro-2-methylaniline in ) suggest potential skin sensitization, requiring strict exposure controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Validate synthetic protocols (e.g., reaction temperature, catalyst purity) and confirm stereochemistry via NOESY NMR or SCXRD. Compare bioactivity with structurally related analogs (e.g., ’s pyridinylmethylphenylbenzamide) to isolate pharmacophoric contributions .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) models binding to enzymes/receptors (e.g., kinase domains). DFT calculations (Gaussian 09) optimize geometry and electrostatic potential maps. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. Validate predictions with SPR or ITC binding assays .

Q. How does hydrogen bonding influence supramolecular assembly in its crystalline form?

  • Methodological Answer : Graph set analysis (e.g., Etter’s formalism in ) categorizes hydrogen bonds (e.g., R22_2^2(8) motifs). Compare with databases (Cambridge Structural Database) to identify packing anomalies. For polymorphic systems, variable-temperature XRD reveals thermal dependence of H-bond networks .

Q. What advanced analytical methods quantify trace degradation products?

  • Methodological Answer : Hyphenated techniques like LC-QTOF-MS or GC-MS with electron capture detection (ECD) identify halogenated degradants. Accelerated stability studies (40°C/75% RH) under ICH Q1A guidelines track hydrolysis/oxidation. Isotopic labeling (e.g., 13C^{13}C-analogs in ) aids pathway elucidation .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvent models (implicit vs. explicit). Use alchemical free energy calculations (FEP/MBAR) to refine binding energy estimates. Cross-validate with X-ray crystallography of co-crystals to resolve steric clashes or protonation state errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide
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N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide

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